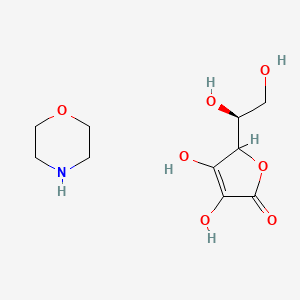
Morpholine ascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine ascorbate typically involves the reaction of L-Ascorbic acid with morpholine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the proper formation of the compound. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound. The industrial production methods also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Morpholine ascorbate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms.
Scientific Research Applications
Morpholine ascorbate has a wide range of scientific research applications, including:
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its antioxidant properties and its role in promoting health.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other chemical products and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Morpholine ascorbate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Morpholine ascorbate can be compared with other similar compounds, such as:
L-Ascorbic acid: The parent compound, known for its antioxidant properties and essential role in human health.
Morpholine: The other parent compound, used as a chemical intermediate in various industrial applications.
Other Ascorbic Acid Derivatives: Compounds such as sodium ascorbate and calcium ascorbate, which are used for their antioxidant properties and as dietary supplements.
The uniqueness of this compound lies in its combination of the properties of both L-Ascorbic acid and morpholine, resulting in a compound with distinct chemical and biological characteristics.
Properties
CAS No. |
146019-55-8 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
0 |
Synonyms |
L-Ascorbic acid, compd. with morpholine (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



